molecular formula C14H11FO3 B6369334 2-(2-Fluoro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261982-96-0

2-(2-Fluoro-5-methoxyphenyl)benzoic acid, 95%

Cat. No. B6369334
CAS RN: 1261982-96-0
M. Wt: 246.23 g/mol
InChI Key: HUDAYPMWYDSPOK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)benzoic acid (FMB) is an organic compound with the chemical formula C9H7FO2. It belongs to the class of aromatic carboxylic acids and is a white, crystalline solid at room temperature. It is also known as fluoro-methoxybenzoic acid or fluoro-methoxybenzoate. FMB is used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

FMB has a wide range of scientific research applications. It is used in organic synthesis, drug discovery, and biochemistry. FMB can be used as a starting material for the synthesis of various compounds, such as 1-fluoro-2-methoxybenzoic acid, 2-fluoro-4-methoxybenzoic acid, 4-fluoro-3-methoxybenzoic acid, and 5-fluoro-2-methoxybenzoic acid. FMB is also used in drug discovery, as it can be used to synthesize various drugs, such as fluoxetine, paroxetine, and sertraline. FMB is also used in biochemistry, as it can be used to synthesize various proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of FMB is not yet fully understood. However, it is believed that FMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. By inhibiting the activity of COX-2, FMB may reduce inflammation and pain.
Biochemical and Physiological Effects
FMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This may lead to a reduction in inflammation and pain. FMB has also been shown to have antioxidant and anti-inflammatory properties. Additionally, FMB has been shown to reduce the production of reactive oxygen species, which can damage cells.

Advantages and Limitations for Lab Experiments

FMB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is relatively stable and can be stored for long periods of time. However, FMB is also toxic and should be handled with caution. Additionally, FMB can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research on FMB. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential uses in drug discovery. Finally, further research could be done to explore its potential uses in biochemistry and organic synthesis.

Synthesis Methods

FMB can be synthesized by a variety of methods. One method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with acetic anhydride in the presence of a base. This method yields FMB in a yield of around 72%. Another method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with sodium hydroxide in the presence of a catalyst. This method yields FMB in a yield of around 75%. A third method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with acetic acid in the presence of a catalyst. This method yields FMB in a yield of around 80%.

properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDAYPMWYDSPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683293
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261982-96-0
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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